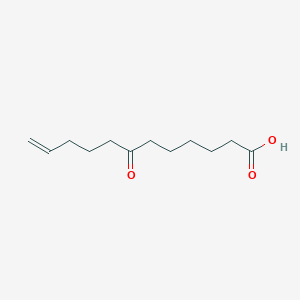

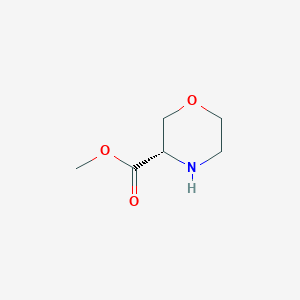

(S)-Methyl morpholine-3-carboxylate

Overview

Description

“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of “(S)-Ethyl morpholine-3-carboxylate hydrochloride” is 195.65 . The InChI key for this compound is RERWECVXIGGYMH-RGMNGODLSA-N .Physical And Chemical Properties Analysis

“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid

Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route. This process facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry on solid phase, demonstrating its significance in the development of peptide-based therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).

Synthesis of Potent Antimicrobials

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized as a precursor for potent antimicrobials including arecoline derivatives, showcasing the role of morpholine derivatives in the development of antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation

Research on using bio-derived hemicellulose-based solvents like ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions highlights the environmental benefits and green chemistry applications of morpholine derivatives (Uzunlu et al., 2023).

Antibacterial Activity of Morpholine-3-Carboxylic Acid Derivatives

A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were synthesized and showed promising antibacterial activity, indicating the potential of morpholine derivatives as antibacterial agents (Narsimha et al., 2014).

Physicochemical Properties and Biodegradability

The synthesis and study of 4-benzyl-4-methylmorpholinium-based ionic liquids, focusing on their physicochemical properties, cytotoxicity, and biodegradability, highlight the application of morpholine derivatives in developing new solvents with potential environmental benefits (Pernak et al., 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

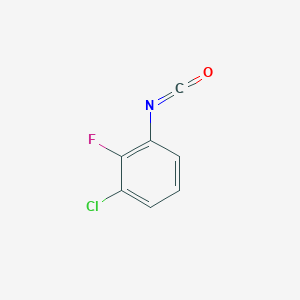

IUPAC Name |

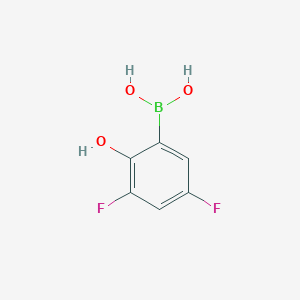

methyl (3S)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424924 | |

| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl morpholine-3-carboxylate | |

CAS RN |

741288-31-3 | |

| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)